molecular formula C8H14ClF2NO2 B15315879 {9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride

{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride

Cat. No.: B15315879
M. Wt: 229.65 g/mol
InChI Key: WTXPONBJZDWYLH-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₅ClF₂NO₂ Molecular Weight: 217.27 g/mol () CAS Number: Listed under Enamine Ltd's Building Blocks Catalogue (). Structural Features: This bicyclic compound contains a fused 3-oxa-7-aza ring system with two fluorine atoms at the 9,9-positions and a methanol group at the 1-position, protonated as a hydrochloride salt. The oxa (oxygen) and aza (nitrogen) atoms confer hydrogen-bonding capabilities, while the fluorine substituents enhance electronegativity and metabolic stability.

Properties

Molecular Formula

C8H14ClF2NO2

Molecular Weight

229.65 g/mol

IUPAC Name

(9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl)methanol;hydrochloride

InChI

InChI=1S/C8H13F2NO2.ClH/c9-8(10)6-1-11-3-7(8,4-12)5-13-2-6;/h6,11-12H,1-5H2;1H

InChI Key

WTXPONBJZDWYLH-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2(F)F)(CN1)CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable precursor containing the necessary functional groups.

    Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bicyclic core or the hydroxyl group, leading to various reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.

    Biological Studies: It is used in studies to understand the interactions of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of {9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The bicyclic structure provides rigidity and specificity in binding interactions, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol Hydrochloride

  • Molecular Formula: C₉H₁₈ClNO
  • Molecular Weight : 191.7 g/mol ()
  • Key Differences :
    • Lacks the 3-oxa ring oxygen and 9,9-difluoro substituents.
    • Simpler bicyclic structure reduces steric hindrance and electronic effects.
    • Lower molecular weight (191.7 vs. 217.27) implies differences in solubility and pharmacokinetics.
    • Applications : Primarily used as a building block in organic synthesis ().

7-tert-Butyl 1-Methyl 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1,7-dicarboxylate

  • Molecular Formula: C₁₄H₂₁F₂NO₅
  • Molecular Weight : 321.32 g/mol ()
  • Key Differences :
    • Contains bulky tert-butyl and methyl ester groups, increasing hydrophobicity.
    • The dicarboxylate functionality enhances reactivity in coupling reactions.
    • Higher molecular weight (321.32 vs. 217.27) impacts bioavailability and synthetic handling.

{7-Benzyl-9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]non-1-yl}methanol

  • Molecular Formula: C₁₅H₁₈F₂NO₂
  • Molecular Weight : 294.31 g/mol (derived from )
  • Key Differences: Benzyl substituent introduces aromaticity, altering π-π stacking interactions. Absence of hydrochloride salt reduces polarity compared to the target compound. Applications: Potential use in chiral catalysis or as a precursor for bioactive molecules.

Structural and Functional Analysis

Impact of Fluorine Substituents

  • The 9,9-difluoro groups in the target compound increase electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ).
  • Fluorine’s inductive effect enhances resistance to oxidative degradation, a critical advantage in drug design.

Role of Heteroatoms

  • The 3-oxa (oxygen) and 7-aza (nitrogen) atoms facilitate hydrogen bonding, improving solubility in polar solvents. This contrasts with sulfur-containing analogs like the 4-thia-1-azabicyclo compound in , where sulfur may reduce polarity.

Ring Puckering and Conformation

  • Cremer-Pople puckering coordinates () highlight conformational differences. The target compound’s bicyclic system likely adopts a distinct puckered geometry compared to monocyclic or less-substituted analogs, influencing binding affinity in biological targets.

Pharmacological and Industrial Relevance

  • Drug Development : Fluorinated bicyclic systems are prized in medicinal chemistry for their ability to mimic bioactive conformations. The target compound’s structure aligns with motifs seen in protease inhibitors or receptor modulators.
  • Material Science : Heteroatom-rich bicyclic frameworks may serve as ligands in catalysis or components of advanced polymers.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorination efficiency, while ¹H/¹³C NMR resolves the bicyclic structure and methanol moiety .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) and monitors reaction progress .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 238.08 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and validates bicyclic geometry; SHELX software is recommended for data refinement .

How does the bicyclic structure influence its reactivity in medicinal chemistry applications?

Basic
The rigid 3-oxa-7-azabicyclo[3.3.1]nonane core:

  • Steric Effects : Hinders non-specific binding, enhancing target selectivity (e.g., enzyme active sites) .
  • Electronic Effects : Fluorine atoms increase electronegativity, stabilizing hydrogen bonds with biological targets .
  • Solubility : The hydrochloride salt improves aqueous solubility, critical for in vitro assays .

How can researchers resolve contradictions in synthetic yield data across studies?

Q. Advanced

  • Reaction Optimization : Use design-of-experiments (DoE) to test variables (e.g., solvent, catalyst loading). For example, microwave-assisted synthesis reduces side reactions and improves yields by 15–20% .
  • Byproduct Analysis : LC-MS identifies impurities (e.g., dehalogenated byproducts), guiding reagent stoichiometry adjustments .
  • Cross-Validation : Compare yields under inert (N₂) vs. ambient conditions to rule out oxidative degradation .

What computational methods predict this compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking (AutoDock/Vina) : Models binding to enzymes (e.g., kinases) using the bicyclic scaffold’s conformational rigidity .
  • MD Simulations (GROMACS) : Assesses stability of ligand-target complexes over 100-ns trajectories, highlighting fluorine’s role in binding entropy .
  • QSAR Modeling : Correlates substituent effects (e.g., fluorine position) with IC₅₀ values from published datasets .

How should researchers design pharmacological studies to evaluate its neuroprotective potential?

Q. Advanced

  • In Vitro Assays :
    • Primary Neuronal Cultures : Measure glutamate-induced excitotoxicity reduction via MTT assay, using NMDA receptor antagonists as controls .
    • Oxidative Stress Models : H₂O₂-challenged SH-SY5Y cells; quantify ROS levels with DCFDA fluorescence .
  • In Vivo Models :
    • Murine Stroke Models (MCAO) : Administer 10–50 mg/kg intravenously; assess infarct volume via MRI and behavioral outcomes .
    • PK/PD Profiling : Monitor plasma half-life (LC-MS/MS) and blood-brain barrier penetration .

What strategies mitigate spectral data discrepancies (e.g., NMR vs. X-ray)?

Q. Advanced

  • Multi-Technique Validation : Combine NOESY (for spatial proximity) with X-ray to resolve stereochemical ambiguities .
  • Dynamic NMR : Variable-temperature ¹H NMR identifies conformational exchange broadening in the bicyclic ring .
  • DFT Calculations (Gaussian) : Predict ¹⁹F chemical shifts and compare with experimental data to validate fluorination sites .

How does this compound’s reactivity compare to non-fluorinated analogs?

Q. Advanced

  • Electrophilic Substitution : Fluorine withdraws electron density, reducing nucleophilic attack at the azabicyclo nitrogen. Kinetic studies show 3x slower alkylation rates vs. non-fluorinated analogs .
  • Acid Stability : The hydrochloride salt exhibits enhanced stability in gastric pH (1.2–3.0), making it suitable for oral delivery studies .
  • Metabolic Resistance : Fluorine retards cytochrome P450-mediated oxidation; microsomal assays show t₁/₂ > 120 min vs. 45 min for non-fluorinated versions .

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